3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID
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Overview
Description
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) is a complex organic compound characterized by its unique structure, which includes a fluorene core linked to benzene rings through imino groups and terminating in oxobutanoic acid groups
Preparation Methods
The synthesis of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is then functionalized with benzene rings through imino linkagesThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The imino and oxobutanoic acid groups can participate in substitution reactions, often facilitated by acidic or basic conditions.
Scientific Research Applications
4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The imino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxobutanoic acid groups can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Compared to similar compounds, such as 9,9-bis(4-hydroxyphenyl)fluorene and bisphenoxyethanolfluorene, 4,4’-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid) exhibits unique properties due to its imino and oxobutanoic acid groups. These functional groups enhance its reactivity and potential applications in various fields. Similar compounds include:
9,9-bis(4-hydroxyphenyl)fluorene: Known for its use in the production of high-performance polymers.
Bisphenoxyethanolfluorene: Used in the synthesis of advanced materials with excellent thermal stability
Properties
Molecular Formula |
C33H28N2O6 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
4-[4-[9-[4-(3-carboxypropanoylamino)phenyl]fluoren-9-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H28N2O6/c36-29(17-19-31(38)39)34-23-13-9-21(10-14-23)33(22-11-15-24(16-12-22)35-30(37)18-20-32(40)41)27-7-3-1-5-25(27)26-6-2-4-8-28(26)33/h1-16H,17-20H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41) |
InChI Key |
OBPAJDYPEPQUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)CCC(=O)O)C5=CC=C(C=C5)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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